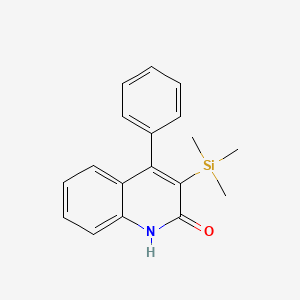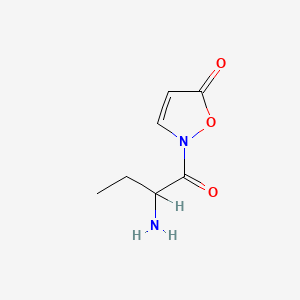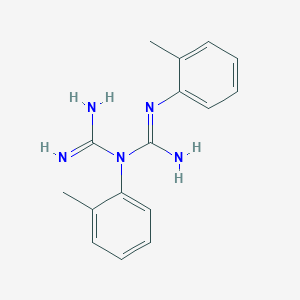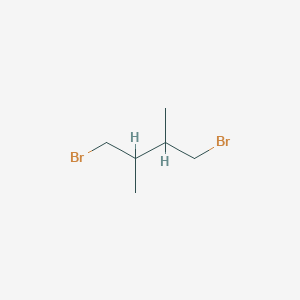![molecular formula C15H13ClN2O B14643980 N-[(Chloroimino)(4-methylphenyl)methyl]benzamide CAS No. 54433-21-5](/img/structure/B14643980.png)
N-[(Chloroimino)(4-methylphenyl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Chloroimino)(4-methylphenyl)methyl]benzamide is an organic compound with a complex structure that includes a chloroimino group, a 4-methylphenyl group, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Chloroimino)(4-methylphenyl)methyl]benzamide typically involves the reaction of 4-methylbenzaldehyde with chloroamine under specific conditions to form the chloroimino intermediate. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Chloroimino)(4-methylphenyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloroimino group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-[(Chloroimino)(4-methylphenyl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(Chloroimino)(4-methylphenyl)methyl]benzamide involves its interaction with specific molecular targets. The chloroimino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-methylphenyl)benzamide: Lacks the chloroimino group, resulting in different chemical properties and reactivity.
N-(4-chlorophenyl)benzamide: Contains a chloro group on the phenyl ring but lacks the imino functionality.
N-(4-methylphenyl)-2-chlorobenzamide: Similar structure but with a different substitution pattern on the benzamide moiety.
Uniqueness
N-[(Chloroimino)(4-methylphenyl)methyl]benzamide is unique due to the presence of both chloroimino and 4-methylphenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other related compounds, making it a valuable molecule for research and development.
Eigenschaften
CAS-Nummer |
54433-21-5 |
|---|---|
Molekularformel |
C15H13ClN2O |
Molekulargewicht |
272.73 g/mol |
IUPAC-Name |
N-[N-chloro-C-(4-methylphenyl)carbonimidoyl]benzamide |
InChI |
InChI=1S/C15H13ClN2O/c1-11-7-9-12(10-8-11)14(18-16)17-15(19)13-5-3-2-4-6-13/h2-10H,1H3,(H,17,18,19) |
InChI-Schlüssel |
WHYHUMCAXLYMEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=NCl)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![propyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14643908.png)



![N-Phenyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14643942.png)


![4-Oxo-7-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14643961.png)


![{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid](/img/structure/B14644010.png)
